N-(2-hydroxycyclobutyl)pyridine-3-carboxamide
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Overview
Description
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.218 This compound features a pyridine ring substituted with a carboxamide group and a hydroxycyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with a suitable cyclobutylamine derivative under controlled conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like N-bromosuccinimide (NBS) or alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: NBS, alkyl halides, or other electrophilic reagents.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, it may inhibit the growth of Mycobacterium tuberculosis by inducing autophagy and inhibiting bacterial growth in macrophages . The compound may act as a prodrug, requiring activation by specific enzymes such as AmiC-dependent hydrolysis .
Comparison with Similar Compounds
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide can be compared with other pyridine carboxamide derivatives, such as:
Pyridine-2-carboxamide: Known for its use in the synthesis of various pharmaceuticals.
Pyridine-4-carboxamide:
Pyridine-3-carboxamide: Similar to this compound but without the hydroxycyclobutyl group.
The uniqueness of this compound lies in its hydroxycyclobutyl group, which imparts distinct chemical and biological properties compared to other pyridine carboxamide derivatives.
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-4-3-8(9)12-10(14)7-2-1-5-11-6-7/h1-2,5-6,8-9,13H,3-4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYOGXJLZGWIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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